

# what is JQKD82 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | JQKD82 dihydrochloride |           |
| Cat. No.:            | B15586043              | Get Quote |

An In-depth Technical Guide to JQKD82 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

JQKD82 dihydrochloride is a potent, cell-permeable, and selective inhibitor of the Lysine Demethylase 5 (KDM5) family of histone demethylases. Functioning as a prodrug for the active metabolite KDM5-C49, JQKD82 has emerged as a significant tool compound for epigenetic research, particularly in the context of oncology. It demonstrates marked anti-proliferative effects in multiple myeloma by modulating histone methylation and paradoxically suppressing MYC-driven transcription. This document provides a comprehensive technical overview of JQKD82 dihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

## **Core Compound Details**

**JQKD82** dihydrochloride is the salt form of the parent compound JQKD82, enhancing its stability and solubility for research applications.[1]



| Property          | Value                                                                                                                         |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Synonyms          | JADA82 dihydrochloride, PCK82<br>dihydrochloride                                                                              |
| Chemical Name     | 2,4-Diisopropoxyphenyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate dihydrochloride[2] |
| Molecular Formula | C <sub>27</sub> H <sub>40</sub> N <sub>4</sub> O <sub>5</sub> · 2HCl[3]                                                       |
| Molecular Weight  | 573.55 g/mol [3][4]                                                                                                           |
| CAS Number        | 2863635-05-4[5]                                                                                                               |
| Appearance        | Refer to Certificate of Analysis                                                                                              |
| Purity            | ≥98% (by HPLC)[2]                                                                                                             |
| Solubility        | Soluble to 50 mM in DMSO                                                                                                      |
| Storage           | Store at -20°C                                                                                                                |

#### **Mechanism of Action**

JQKD82 is a prodrug that, upon entering the cell, is metabolized to its active form, KDM5-C49. [6][7] This active metabolite selectively inhibits the KDM5 family of histone demethylases, which are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3).[1][5] KDM5A is a key isoform targeted by this inhibitor.[2][6]

The inhibition of KDM5 enzymes by KDM5-C49 leads to a global increase in H3K4me3 levels, a histone mark generally associated with active gene transcription.[1][5][7] However, in the context of multiple myeloma, this action paradoxically results in the downregulation of MYC target genes.[2][3] The proposed mechanism suggests that KDM5A normally interacts with the Positive Transcription Elongation Factor b (P-TEFb) complex to promote the transcription of MYC-driven genes.[7] By inhibiting KDM5A, JQKD82 induces hypermethylation of H3K4me3 at promoter regions. This leads to the anchoring of the TATA-binding protein-associated factor 3 (TAF3) subunit of the TFIID transcription factor complex, which may create a barrier to



productive RNA Polymerase II (RNAPII) phosphorylation, thereby dampening transcriptional elongation and reducing the expression of MYC target genes.[7]





Click to download full resolution via product page

Fig 1. Proposed mechanism of action for **JQKD82 dihydrochloride**.

## **Quantitative Biological Data**

The biological activity of JQKD82 has been quantified in various assays, primarily in multiple myeloma cell lines.

**Table 1: In Vitro Potency** 

| Compound                           | Cell Line | Assay Type               | IC50 Value | Reference |
|------------------------------------|-----------|--------------------------|------------|-----------|
| JQKD82                             | MM.1S     | Growth Suppression (MTT) | 0.42 μΜ    | [2][3][7] |
| KDM5-C70                           | MM.1S     | Growth Suppression (MTT) | 3.1 μΜ     | [7]       |
| KDM5-C49<br>(Active<br>Metabolite) | MM.1S     | Growth Suppression (MTT) | > 10 μM    | [7]       |

Note: The higher potency of the prodrug JQKD82 compared to its active metabolite KDM5-C49 in cell-based assays highlights its efficient cellular uptake and conversion.

**Table 2: In Vivo Pharmacokinetics** 

| Parameter                                  | Value      | Conditions                                 |
|--------------------------------------------|------------|--------------------------------------------|
| Active Component                           | KDM5-C49   | CD1 mice, 50 mg/kg JQKD82 (i.p. injection) |
| Half-life (t <sub>1</sub> / <sub>2</sub> ) | 6 hours    | In murine serum[7]                         |
| Max Concentration (C <sub>max</sub> )      | 330 μmol/L | In murine serum[7]                         |

# **Experimental Protocols**



The following are detailed methodologies for key experiments cited in the literature for characterizing JQKD82.

## **Cell Growth Suppression (MTT Assay)**

- Cell Culture: Multiple myeloma (e.g., MM.1S) cells are cultured in appropriate media.
- Seeding: Cells are seeded into 96-well plates at a predetermined density.
- Treatment: Cells are treated with a serial dilution of JQKD82, KDM5-C49, or KDM5-C70 (or DMSO as a vehicle control) for a specified duration (e.g., 5 days).[7]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
- Analysis: Cell viability is calculated relative to the DMSO-treated control cells. IC<sub>50</sub> values are determined using non-linear regression analysis.

## **Immunoblotting for Histone Marks**

- Cell Treatment: MM.1S cells are treated with JQKD82 (e.g., 0.3  $\mu$ M or 1  $\mu$ M) or DMSO for 24 hours.[1]
- Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
- Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of histone protein are separated by SDS-PAGE and transferred to a PVDF membrane.



- Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).
- Secondary Antibody and Detection: The membrane is incubated with a corresponding HRPconjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Band intensities are quantified using densitometry software.



Click to download full resolution via product page

Fig 2. Workflow for immunoblot analysis of H3K4me3 levels.

### In Vivo Efficacy Studies

- Animal Model: Immunodeficient mice (e.g., NSG mice) are used.
- Tumor Implantation: Human multiple myeloma cells (e.g., MM.1S) are implanted subcutaneously or orthotopically.
- Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups. JQKD82 is administered, for example, at 50-75 mg/kg via intraperitoneal (i.p.) injection twice daily for a period such as 3 weeks.[1][8]
- Monitoring: Tumor volume and body weight are monitored regularly.
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
- Immunohistochemistry (IHC): Tumor sections are stained with antibodies against MYC and H3K4me3 to assess target engagement and downstream effects in vivo.[1][7]

# **Summary and Future Directions**



**JQKD82 dihydrochloride** is a critical chemical probe for studying the role of KDM5 demethylases in health and disease. Its demonstrated efficacy in preclinical models of multiple myeloma underscores the therapeutic potential of targeting this epigenetic pathway.[7] Future research should focus on elucidating the full spectrum of its off-target effects, optimizing its pharmacokinetic properties, and exploring its efficacy in other cancer types where KDM5 and MYC are implicated. The paradoxical relationship between global H3K4me3 elevation and specific gene suppression warrants deeper investigation to fully understand the downstream consequences of KDM5 inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma -PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [what is JQKD82 dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586043#what-is-jqkd82-dihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com